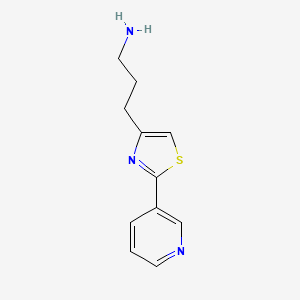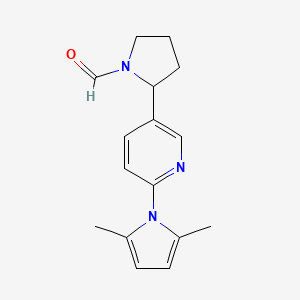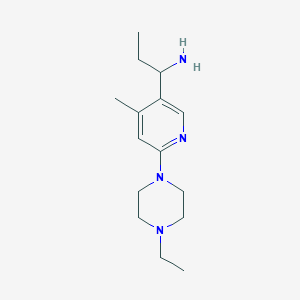
2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) es un compuesto sintético que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo hidroxifenilo, un anillo dihidroisoxazol y una porción acetamida, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) generalmente implica los siguientes pasos:
Formación del anillo dihidroisoxazol: Esto se puede lograr mediante una reacción de cicloadición dipolar 1,3 entre un óxido de nitrilo y un alqueno.
Introducción del grupo hidroxifenilo: Este paso implica el acoplamiento del intermedio dihidroisoxazol con un derivado de hidroxifenilo mediante una reacción de acoplamiento de Suzuki-Miyaura(6).
Formación de acetamida: El paso final incluye la acilación del intermedio con N-metil-N-propilacetamida en condiciones apropiadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores eficientes, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenilo se puede oxidar para formar quinonas en condiciones oxidantes.
Reducción: El anillo dihidroisoxazol se puede reducir para formar la amina correspondiente.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica para formar éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de éter o éster.
Aplicaciones Científicas De Investigación
La N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga su potencial como sonda bioquímica debido a su estructura única.
Medicina: Se explora su posible propiedad terapéutica, incluidas las actividades antiinflamatorias y anticancerígenas(20).
Industria: Se utiliza en el desarrollo de nuevos materiales, como cristales líquidos y polímeros(17).
Mecanismo De Acción
El mecanismo de acción de la N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) implica su interacción con objetivos y vías moleculares específicas. El grupo hidroxifenilo puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el anillo dihidroisoxazol puede participar en varias interacciones no covalentes. Estas interacciones pueden modular la actividad de enzimas, receptores y otras biomoléculas, lo que lleva a los efectos observados del compuesto(14).
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol: Un bloque de construcción versátil para polímeros de cristal líquido(17).
Derivados del ácido 3-((4-hidroxifenil)amino)propanoico: Conocidos por sus propiedades anticancerígenas y antioxidantes(18).
Singularidad
La N-metil-N-propilacetamida 2-(3-(4-hidroxifenil)-4,5-dihidroisoxazol-5-il) destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N-methyl-N-propylacetamide |
InChI |
InChI=1S/C15H20N2O3/c1-3-8-17(2)15(19)10-13-9-14(16-20-13)11-4-6-12(18)7-5-11/h4-7,13,18H,3,8-10H2,1-2H3 |
Clave InChI |
GQRGSTYHKRMPAU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C(=O)CC1CC(=NO1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Piperidin-1-yl)benzo[d]oxazol-5-amine](/img/structure/B11806301.png)


![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)


![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)

![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)

